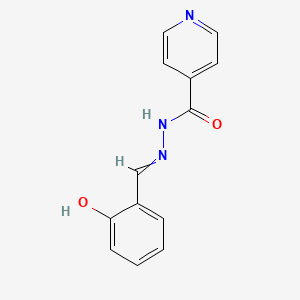

Salicylaldehyde isonicotinoyl hydrazone

Description

BenchChem offers high-quality Salicylaldehyde isonicotinoyl hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salicylaldehyde isonicotinoyl hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIZUNYMJSPHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046272 | |

| Record name | Salicylaldehyde isonicotinoylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-84-1 | |

| Record name | Salicylaldehyde isonicotinoylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde isonicotinoylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a prominent member of the aroylhydrazone class, has garnered significant scientific interest due to its potent biological activities. As a lipophilic, tridentate iron chelator, SIH has demonstrated a wide spectrum of effects, including antioxidant, pro-oxidant, and antiproliferative properties.[1][2] This technical guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of SIH using various spectroscopic techniques. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and graphical representations of workflows and mechanisms to support researchers in the fields of medicinal chemistry and drug development.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

The synthesis of SIH is primarily achieved through a Schiff base condensation reaction. This reaction involves the nucleophilic addition of the primary amine group of isonicotinoyl hydrazide (isoniazid) to the carbonyl group of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-CH=N-) linkage of the hydrazone. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or a buffered aqueous solution and proceeds with high efficiency.[3][4]

Synthesis Workflow

The general workflow for the synthesis of SIH is depicted below.

Caption: General workflow for the synthesis of SIH via Schiff base condensation.

Detailed Experimental Protocol

This protocol is adapted from a method involving a buffered reaction medium, which is efficient and straightforward.[4]

Materials:

-

Isoniazid (Isonicotinoyl hydrazide)

-

Salicylaldehyde

-

0.1 M Sodium Acetate (B1210297) Buffer (pH 4.5)

-

Deionized Water

-

Ice Bath

Procedure:

-

In a suitable reaction vessel, dissolve equimolar quantities (e.g., 1 mmol) of isoniazid and salicylaldehyde in 2 mL of 0.1 M sodium acetate buffer (pH 4.5).

-

Heat the reaction mixture to 100 °C and stir for 5 minutes.

-

After the reaction period, cool the mixture rapidly in an ice bath to induce precipitation.

-

Collect the resulting precipitate, typically a white or yellow solid, via vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and buffer salts.

-

Dry the final product in vacuo to yield pure Salicylaldehyde isonicotinoyl hydrazone.

Synthesis Data Summary

| Parameter | Description | Reference |

| Reaction Type | Schiff Base Condensation | [3][5] |

| Reactants | Salicylaldehyde, Isonicotinoyl Hydrazide | [4] |

| Solvent/Medium | Ethanol or Sodium Acetate Buffer (pH 4.5) | [3][4] |

| Temperature | Reflux (Ethanol) or 100 °C (Buffer) | [3][4] |

| Yield | High (e.g., 97% for a related derivative) | [3] |

| Product Appearance | Yellow or White Crystalline Solid | [1][4][6] |

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized SIH.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₂ | [7][8] |

| Molecular Weight | 241.24 g/mol | [9] |

| Melting Point | 232-234 °C | [1][10] |

| Appearance | Yellow Crystalline Solid | [1][6] |

| CAS Number | 495-84-1 | [7][8] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Technique | Observation | Expected m/z | Reference |

| Electrospray Ionization (ESI-MS) | Protonated Molecular Ion | [M+H]⁺ ≈ 242.09 | [3] |

| Electron Ionization (EI-MS) | Molecular Ion | [M]⁺˙ ≈ 241.09 | [11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the SIH molecule, confirming the formation of the azomethine bond and the persistence of other groups. The data suggests that in the solid state, SIH exists predominantly in the keto form.[3]

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| ~3350 | O-H stretch | Phenolic -OH | [3] |

| ~3190 | N-H stretch | Amide -NH | [3] |

| ~1658 | C=O stretch | Amide I (Carbonyl) | [3] |

| ~1609 | C=N stretch | Azomethine | [3] |

| ~1600 | C-N stretch / N-H bend | Amide II | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of SIH. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons | Reference |

| ~12.29 | Singlet | Phenolic -OH | 1H | [1][6] |

| ~11.02 | Singlet | Amide -NH | 1H | [1][6] |

| ~8.80 | Doublet | Pyridine Ring | 2H | [1][6] |

| ~8.68 | Singlet | Azomethine -CH=N- | 1H | [1][6] |

| ~7.85 | Doublet | Pyridine Ring | 2H | [1][6] |

| ~6.88 - 7.61 | Multiplet | Salicyl Phenyl Ring | 4H | [1][6] |

¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Carbon Atom | Reference |

| ~163.1 | Carbonyl | C=O | [1][6][10] |

| ~157.5 | Phenolic C-O | Ar-OH | [1][6][10] |

| ~150.4 | Pyridine Ring | Ar-C | [1][6][10] |

| ~148.9 | Azomethine | -CH=N- | [1][6][10] |

| ~141.2 | Pyridine Ring | Ar-C | [1][6][10] |

| ~116.4 - 131.7 | Phenyl & Pyridine Rings | Ar-C | [1][6][10] |

Biological Activity and Mechanism of Action

SIH is a well-established iron chelator that can readily permeate cell membranes.[7] Its biological effects are largely attributed to its ability to bind intracellular iron, thereby modulating iron-dependent cellular processes. This chelation can lead to either protective antioxidant effects or cytotoxic antiproliferative activity, depending on the cellular context.[1][4]

Proposed Mechanism of Action

The dual role of SIH is rooted in its interaction with the cellular labile iron pool. By sequestering redox-active iron, it can prevent the formation of highly damaging hydroxyl radicals via the Fenton reaction, thus exerting an antioxidant effect. Conversely, by depriving rapidly proliferating cancer cells of the iron necessary for enzymes like ribonucleotide reductase (essential for DNA synthesis), it can induce cytotoxicity.[3][5]

Caption: Proposed mechanism of SIH action via iron chelation.

Summary of Biological Activities

-

Iron Chelation: Forms stable 2:1 complexes with both Fe³⁺ and Fe²⁺ ions.[2]

-

Antioxidant Activity: Protects various cell types, including H9c2 cardiomyoblasts, against oxidative stress and lipid peroxidation.[4][7]

-

Antiproliferative Activity: Exhibits potent cytotoxic effects against a range of cancer cell lines, including leukemia and breast cancer (MCF-7).[3]

-

Known Limitation: Suffers from poor stability in aqueous solutions due to the hydrolysis of the hydrazone bond, a key challenge for its therapeutic development.[1][12][13]

Conclusion

Salicylaldehyde isonicotinoyl hydrazone is a synthetically accessible compound with significant potential in medicinal chemistry. Its identity and purity can be rigorously confirmed through a combination of standard spectroscopic techniques, including MS, IR, and NMR, which provide a distinct analytical fingerprint. While its potent iron-chelating and antiproliferative properties make it an attractive candidate for further drug development, particularly in oncology, its hydrolytic instability remains a critical hurdle. Future research efforts may focus on the design of more stable SIH analogs to fully harness the therapeutic potential of this important class of molecules.[1][10]

References

- 1. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. caymanchem.com [caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. Salicylaldehyde isonicotinoyl hydrazone | C13H11N3O2 | CID 10323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-UV/MS methods for the analysis of prochelator-boronyl salicylaldehyde isonicotinoyl hydrazone (BSIH) and its active chelator salicylaldehyde isonicotinoyl hydrazone (SIH) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation and Biological Significance of Salicylaldehyde Isonicotinoyl Hydrazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a prominent member of the aroylhydrazone class of chelators, recognized for its significant biological activities, including its potent iron-chelating properties and anticancer effects. This technical guide provides a detailed examination of the crystal structure of SIH, alongside comprehensive experimental protocols for its synthesis, characterization, and biological evaluation. The document further explores the signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Salicylaldehyde isonicotinoyl hydrazone (SIH), also known by its IUPAC name (E)-N'-(2-Hydroxybenzylidene)isonicotinohydrazide, has garnered considerable interest within the scientific community. Its unique structural features enable it to act as a tridentate ligand, effectively sequestering metal ions, particularly iron. This iron chelation is a key aspect of its biological activity, as iron is an essential element for cell proliferation and its dysregulation is often associated with various pathological conditions, including cancer. This guide aims to provide a thorough understanding of the fundamental physicochemical properties and biological functions of SIH, with a focus on its crystal structure and its implications for drug design and development.

Physicochemical Properties and Synthesis

Salicylaldehyde isonicotinoyl hydrazone is a crystalline solid with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol .

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

The synthesis of SIH is typically achieved through a straightforward condensation reaction between salicylaldehyde and isonicotinic acid hydrazide (isoniazid).

Experimental Protocol: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

-

Materials:

-

Salicylaldehyde

-

Isonicotinic acid hydrazide (Isoniazid)

-

-

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in methanol.

-

Reflux the mixture for a period of 2-4 hours.

-

Upon cooling, the product precipitates out of the solution.

-

Collect the crystalline product by filtration.

-

Wash the crystals with cold methanol to remove any unreacted starting materials.

-

Dry the purified Salicylaldehyde isonicotinoyl hydrazone product.

-

-

Characterization: The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Crystal Structure of Salicylaldehyde Isonicotinoyl Hydrazone

The precise three-dimensional arrangement of atoms in SIH has been determined by single-crystal X-ray diffraction. This data is crucial for understanding its chemical reactivity and biological interactions.

Crystallographic Data

The crystallographic data for Salicylaldehyde isonicotinoyl hydrazone are summarized in the table below.[1]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁N₃O₂ |

| Formula Weight | 241.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.1467 (12) |

| b (Å) | 15.562 (2) |

| c (Å) | 10.7457 (12) |

| β (°) | 121.147 (8) |

| Volume (ų) | 1165.9 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.374 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Table 1: Crystallographic data for Salicylaldehyde isonicotinoyl hydrazone.[1]

The molecule adopts an E conformation about the C=N bond of the hydrazone bridge.[1] A key feature of the structure is the presence of an intramolecular O—H⋯N hydrogen bond, which forms a stable six-membered ring.[1] In the crystal, adjacent molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming zigzag chains.[1]

Biological Activities and Mechanism of Action

Salicylaldehyde isonicotinoyl hydrazone exhibits a range of biological activities, with its iron-chelating and anticancer properties being the most extensively studied.

Iron Chelation

SIH is a potent and lipophilic iron chelator, capable of permeating cell membranes and sequestering intracellular iron. This ability to deplete iron from cells is fundamental to its antiproliferative effects, as iron is a critical cofactor for enzymes involved in DNA synthesis and repair.

Cytotoxic Activity

SIH has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action is multifactorial and involves the induction of apoptosis and the modulation of cellular signaling pathways related to oxidative stress.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Salicylaldehyde isonicotinoyl hydrazone. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Signaling Pathways

Studies have shown that SIH induces apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells and is a hallmark of many effective anticancer agents. The apoptotic pathway induced by SIH is thought to be initiated by the cellular stress caused by iron deprivation.

Recent evidence suggests that iron chelators, including SIH, can modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and cytoprotective genes. By inducing a mild oxidative stress through iron chelation, SIH may activate the Nrf2 pathway as a cellular defense mechanism.

Experimental Workflows

A logical workflow for the investigation of Salicylaldehyde isonicotinoyl hydrazone is outlined below.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone stands out as a molecule of significant interest in medicinal chemistry and drug development. Its well-defined crystal structure provides a solid foundation for understanding its chemical properties and for the rational design of more potent and selective analogs. The detailed experimental protocols and insights into its mechanisms of action provided in this guide are intended to facilitate further research into this promising therapeutic agent. The continued exploration of SIH and its derivatives holds the potential for the development of novel treatments for a range of diseases, particularly cancer.

References

Spectroscopic Profile of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a well-documented intracellular iron chelator with significant potential in mitigating oxidative injury.[1] As a lipophilic, tridentate iron chelator, SIH has demonstrated marked anti-oxidant properties.[2][3][4] However, its therapeutic application is hampered by its poor stability in aqueous environments, primarily due to the rapid hydrolysis of its hydrazone bond.[2][3][4] This technical guide provides an in-depth overview of the spectroscopic analysis of SIH, offering a comprehensive resource for researchers and professionals involved in its study and the development of related derivatives.

Spectroscopic Data

The structural elucidation and characterization of Salicylaldehyde isonicotinoyl hydrazone rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of SIH in solution. The following tables summarize the ¹H and ¹³C NMR spectral data for SIH, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for Salicylaldehyde Isonicotinoyl Hydrazone in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 12.29 - 12.305 | s | 1H | -OH (phenolic) | [2][4][5] |

| 11.02 - 11.083 | s | 1H | -NH (amide) | [2][4][5] |

| 8.80 - 8.801 | d, J = 4.4 Hz | 2H | Pyridine (H-2', H-6') | [2][4][5] |

| 8.68 - 8.686 | s | 1H | -CH=N (azomethine) | [2][4][5] |

| 7.85 - 7.849 | d, J = 4.4 Hz | 2H | Pyridine (H-3', H-5') | [2][4][5] |

| 7.61 - 7.607 | dd, J = 7.7, 1.5 Hz | 1H | Phenyl (H-6) | [2][4][5] |

| 7.317 - 7.36 | m | 1H | Phenyl (H-4) | [2][4][5] |

| 6.932 - 6.95 | m | 2H | Phenyl (H-3, H-5) | [2][4][5] |

Table 2: ¹³C NMR Spectral Data for Salicylaldehyde Isonicotinoyl Hydrazone in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference |

| 163.1 | C=O (amide) | [2][4] |

| 157.5 | C-OH (phenolic) | [2][4] |

| 150.4 | Pyridine (C-2', C-6') | [2][4] |

| 148.9 | -CH=N (azomethine) | [2][4] |

| 141.2 | Pyridine (C-4') | [2][4] |

| 131.7 | Phenyl (C-4) | [2][4] |

| 129.2 | Phenyl (C-6) | [2][4] |

| 121.5 | Pyridine (C-3', C-5') | [2][4] |

| 119.5 | Phenyl (C-2) | [2][4] |

| 116.4 | Phenyl (C-5) | [2][4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the SIH molecule. The characteristic absorption bands help confirm the presence of key structural features.

Table 3: Characteristic IR Absorption Bands for Salicylaldehyde Isonicotinoyl Hydrazone

| Wavenumber (cm⁻¹) | Assignment |

| ~3440 - 3350 | O-H stretching (phenolic) |

| ~3228 - 3213 | N-H stretching (amide) |

| ~1662 - 1640 | C=O stretching (amide I) |

| ~1609 - 1602 | C=N stretching (azomethine) |

| ~1600 - 1578 | C-N stretching (amide II) |

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the instrument used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the SIH molecule. The absorption maxima (λmax) are characteristic of the chromophoric system.

Table 4: UV-Vis Absorption Maxima for Salicylaldehyde Isonicotinoyl Hydrazone in DMF

| λmax (nm) | Transition | Reference |

| 289 | π–π | [6] |

| 334 | n–π | [6] |

| 394 | Charge Transfer | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline the typical experimental protocols for the synthesis and spectroscopic characterization of SIH.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

A common and straightforward method for the synthesis of SIH involves the condensation reaction between salicylaldehyde and isoniazid (B1672263).[5][6]

Materials:

-

Isoniazid

-

Salicylaldehyde

-

0.1 M Sodium acetate (B1210297) buffer (pH 4.5) or Ethanol

Procedure:

-

Dissolve equimolar quantities of isoniazid and salicylaldehyde in a suitable solvent (e.g., 0.1 M sodium acetate buffer, pH 4.5, or ethanol).[5][6]

-

Stir the reaction mixture at an elevated temperature (e.g., 100 °C or reflux) for a specified period (e.g., 5 minutes to 2 hours).[5][6]

-

Cool the reaction mixture, for instance, over ice, to facilitate the precipitation of the product.[5]

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with water and/or cold ethanol.[5][6]

-

Dry the purified product in vacuo. The product is typically a yellow crystalline solid.[2][4]

Caption: Synthesis workflow for Salicylaldehyde isonicotinoyl hydrazone.

NMR Spectroscopy Protocol

Instrumentation:

Sample Preparation:

-

Dissolve a small amount of the synthesized SIH in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra at room temperature.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the SIH sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of SIH in a suitable solvent, such as dimethylformamide (DMF).

-

Dilute the stock solution to an appropriate concentration for measurement.

Data Acquisition:

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

-

Use the pure solvent as a blank for baseline correction.

Logical Relationships in Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive characterization of Salicylaldehyde isonicotinoyl hydrazone.

Caption: Interrelation of spectroscopic methods for SIH characterization.

Conclusion

The spectroscopic analysis of Salicylaldehyde isonicotinoyl hydrazone is fundamental to its identification, purity assessment, and the study of its chemical properties. This guide provides a consolidated resource of key spectroscopic data and standardized experimental protocols to aid researchers in their investigations of this promising therapeutic agent and its analogues. The detailed information presented herein is intended to support the ongoing efforts in the development of more stable and effective aroylhydrazone-based iron chelators.

References

- 1. LC-UV/MS methods for the analysis of prochelator-boronyl salicylaldehyde isonicotinoyl hydrazone (BSIH) and its active chelator salicylaldehyde isonicotinoyl hydrazone (SIH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]

- 5. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Probing the Molecular Architecture of Salicylaldehyde Isonicotinoyl Hydrazone: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) stands as a molecule of significant interest in medicinal chemistry, primarily recognized for its potent iron-chelating properties and consequent therapeutic potential. Understanding the three-dimensional structure and electronic properties of SIH is paramount for elucidating its mechanism of action and for the rational design of novel, more efficacious analogs. Density Functional Theory (DFT) has emerged as a powerful computational tool to unravel the molecular intricacies of such compounds, offering profound insights into their geometry, stability, and reactivity. This technical guide provides an in-depth analysis of the molecular structure of a close analog, 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH), as determined by DFT calculations, offering a robust model for the parent SIH molecule.

Experimental and Computational Protocols

The synthesis and characterization of salicylaldehyde isonicotinoyl hydrazone and its derivatives are foundational to computational studies. While various synthetic routes exist, a common method involves the condensation reaction between salicylaldehyde (or its substituted derivatives) and isonicotinic acid hydrazide.

General Synthetic Procedure

A typical synthesis involves dissolving equimolar amounts of the respective salicylaldehyde and isonicotinic acid hydrazide in a suitable solvent, often ethanol. The reaction mixture is then refluxed for a period, after which the product precipitates upon cooling and can be collected by filtration, washed, and recrystallized to yield the pure hydrazone.

Computational Methodology

The geometric optimization and electronic structure calculations for hydrazone compounds are predominantly carried out using DFT methods. A widely employed and reliable approach involves the use of Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) being common choices that provide a good balance between computational cost and accuracy. These basis sets include diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Geometry optimization is performed to find the minimum energy conformation of the molecule in the gas phase or in a simulated solvent environment.

Molecular Structure: A Quantitative Analysis

DFT calculations provide precise information on the bond lengths, bond angles, and dihedral angles that define the molecular geometry. The following tables summarize the calculated structural parameters for 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH), which serves as a representative model for SIH. The calculations were performed using the B3LYP/6-31+G(d,p) level of theory.[1]

Tabulated Bond Lengths

| Bond | Calculated Length (Å)[1] |

| C1-N2 | 1.289 |

| N2-N3 | 1.357 |

| N3-C4 | 1.394 |

| C4-C5 | 1.503 |

| C1-C7 | 1.454 |

| C4-O11 | 1.220 |

| C8-O9 | 1.336 |

Tabulated Bond Angles

| Angle | Calculated Angle (°)[1] |

| C1-N2-N3 | 119.3 |

| N2-N3-C4 | 123.1 |

| N3-C4-C5 | 114.7 |

| C5-C4-O11 | 121.9 |

Visualizing Computational Workflows and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

Quantum Chemical Calculations of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a Schiff base that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including its role as an iron chelator and its potential as an antioxidant and anticancer agent.[1][2][3] Understanding the structural and electronic properties of SIH is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the quantum chemical calculations performed on SIH, complemented by detailed experimental protocols for its synthesis and characterization. The theoretical data, obtained primarily through Density Functional Theory (DFT) calculations, are systematically compared with experimental findings from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a tridentate ligand that can effectively bind to metal ions, a property central to its biological functions.[3] Its ability to chelate iron has been a focal point of research, as iron homeostasis is critical in various physiological and pathological processes.[2][3] Dysregulation of iron metabolism can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders and cancer. SIH has been shown to modulate cellular responses to oxidative stress, in part through the activation of the Nrf2 signaling pathway.[1][4]

Quantum chemical calculations, particularly DFT, have emerged as powerful tools to elucidate the molecular structure, electronic properties, and reactivity of compounds like SIH.[5] By providing insights into parameters such as bond lengths, bond angles, vibrational frequencies, and electronic transitions, these computational methods complement experimental data and aid in the interpretation of spectroscopic results. This guide aims to provide a comprehensive overview of the theoretical and experimental approaches used to study SIH.

Computational Details

The quantum chemical calculations summarized in this guide were predominantly performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-31G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy for predicting geometric and electronic properties.

Optimized Molecular Geometry

The geometry of the Salicylaldehyde isonicotinoyl hydrazone molecule was optimized to find the most stable conformation. The calculated bond lengths and bond angles are presented in the following tables. These theoretical values can be compared with experimental data obtained from X-ray crystallography to validate the computational model.

Table 1: Selected Calculated Bond Lengths of Salicylaldehyde Isonicotinoyl Hydrazone.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | C1 | 1.358 |

| N1 | N2 | 1.375 |

| N2 | C7 | 1.295 |

| C8 | N3 | 1.341 |

| C10 | N3 | 1.334 |

| C=O | (Amide) | 1.234 |

| C-N | (Amide) | 1.378 |

| C=N | (Isoniazid) | 1.345 |

| C-C | (Pyridine Ring) | 1.390 - 1.398 |

| C-H | (Pyridine Ring) | 1.083 - 1.085 |

| C-C | (Salicyl Ring) | 1.391 - 1.409 |

| C-H | (Salicyl Ring) | 1.083 - 1.086 |

Note: Data compiled from theoretical calculations on similar hydrazone structures using DFT B3LYP/6-311G and B3LYP/6-31G(d,p) levels of theory.[6][7][8][9]

Table 2: Selected Calculated Bond Angles of Salicylaldehyde Isonicotinoyl Hydrazone. | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) | |---|---|---|---| | C2 | C1 | O1 | 120.5 | | N1 | N2 | C7 | 116.8 | | N2 | C7 | C6 | 121.7 | | C9 | C8 | N3 | 123.4 | | C12 | C10 | N3 | 123.5 | | C-C-C | (Pyridine Ring) | 118.2 - 120.7 | | C-C-H | (Pyridine Ring) | 119.5 - 121.1 | | C-C-C | (Salicyl Ring) | 118.3 - 121.5 | | C-C-H | (Salicyl Ring) | 119.2 - 120.9 |

Note: Data compiled from theoretical calculations on similar hydrazone structures using DFT B3LYP/6-311G and B3LYP/6-31G(d,p) levels of theory.[6][7][8][9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Table 3: Calculated Frontier Molecular Orbital Energies of Salicylaldehyde Isonicotinoyl Hydrazone.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: Representative data from DFT/B3LYP/6-31G(d) calculations on similar hydrazone structures.[10][11]

Experimental Protocols and Data

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

A common and straightforward method for the synthesis of SIH is through the condensation reaction of salicylaldehyde and isonicotinic acid hydrazide (isoniazid).

Protocol:

-

Dissolve equimolar quantities of salicylaldehyde and isoniazid (B1672263) in a suitable solvent, such as ethanol (B145695) or methanol.[12][13]

-

Add a few drops of a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a period of 2 to 4 hours.[13]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which typically results in the precipitation of the product.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[1]

-

The purity of the synthesized SIH can be confirmed by its melting point and spectroscopic analysis.

References

- 1. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron chelation with salicylaldehyde isonicotinoyl hydrazone protects against catecholamine autoxidation and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jpsionline.com [jpsionline.com]

- 11. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lipophilicity and Solubility of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a prominent member of the aroylhydrazone class of compounds, has garnered significant scientific interest due to its potent iron chelation properties.[1][2][3][4] As an iron chelator, SIH sequesters excess iron, a critical element for cell proliferation and a catalyst in the formation of reactive oxygen species. This activity underlies its therapeutic potential as an antioxidant, anti-cancer, and cardioprotective agent.[2][4][5][6] However, the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of any potential therapeutic agent are intrinsically linked to its fundamental physicochemical characteristics, primarily its lipophilicity and solubility.

This technical guide provides a comprehensive overview of the lipophilicity and solubility of SIH. It presents quantitative data in structured tables, details the standard experimental protocols for determining these parameters, and illustrates the key mechanistic and experimental workflows using diagrams to support drug development and research initiatives.

Physicochemical Properties of SIH

The balance between lipophilicity and hydrophilicity is a critical determinant of a drug candidate's behavior, influencing its ability to cross biological membranes, its distribution in various tissues, and its overall bioavailability.

Lipophilicity Data

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher logP value indicates greater lipophilicity. SIH is characterized as a lipophilic, cell-permeable iron chelator.[1][5]

| Parameter | Value | Method | Source |

| XLogP3 | 1.942 | Computed | ECHEMI[7] |

| XLogP3 | 1.4 | Computed | ECHEMI[7] |

| Characterization | Lipophilic | Experimental | ResearchGate[1], NIH[2] |

Note: Computed logP values can vary depending on the algorithm used. The values presented indicate moderate lipophilicity, consistent with its ability to permeate cell membranes.

Solubility Data

Solubility, particularly aqueous solubility, is crucial for drug absorption and formulation. SIH exhibits poor stability in aqueous environments due to the hydrolysis of its hydrazone bond, a factor that has prompted the development of more stable analogs.[1][2][3][4]

| Solvent | Solubility | Concentration (Molar) | Source |

| Water | Poor / Low | 2.07 x 10⁻⁴ M | ECHEMI[7], ResearchGate[1] |

| Dimethylformamide (DMF) | Soluble | 10 mg/mL | Cayman Chemical[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | 5 mg/mL | Cayman Chemical[5] |

| DMF:PBS (pH 7.2) (1:3) | Soluble | 0.23 mg/mL | Cayman Chemical[5] |

| Ethanol | Soluble | Not Quantified | Benchchem[8] |

| Benzene | Insoluble | Not Applicable | Benchchem[8] |

Core Mechanism of Action: Iron Chelation Pathway

The primary mechanism of action for SIH is its function as a tridentate iron chelator, forming stable 2:1 complexes with both ferric (Fe³⁺) and ferrous (Fe²⁺) ions.[2][4][6] This action has significant downstream biological consequences, particularly in iron-dependent cells like cancer cells. By depleting the labile iron pool, SIH inhibits iron-requiring enzymes and processes, leading to cell cycle arrest and apoptosis.[2][4] It also prevents iron from participating in Fenton-type reactions, thereby reducing oxidative stress.

Caption: Logical workflow of SIH's iron chelation and its downstream antiproliferative and antioxidant effects.

Experimental Protocols

Accurate and reproducible determination of lipophilicity and solubility is fundamental in preclinical drug development. The following sections detail the standard methodologies.

Determination of Lipophilicity (logP)

The "shake-flask" method is the gold-standard for experimental logP determination.[9] It directly measures the partitioning of a compound between n-octanol and water.

Methodology: Shake-Flask Protocol

-

Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the phases to separate for at least 24 hours.

-

Solute Addition: A known amount of SIH is dissolved in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: A precise volume of the SIH-containing n-octanol is mixed with a precise volume of the water phase in a flask or vial.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Quantification: The concentration of SIH in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Experimental workflow for determining logP via the shake-flask method.

Determination of Aqueous Solubility

The shake-flask method is also the most reliable technique for determining equilibrium solubility.[10][11] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.

Methodology: Equilibrium Solubility Protocol

-

Preparation: An excess amount of solid SIH is added to a known volume of the aqueous medium (e.g., purified water or a buffer of specific pH) in a sealed flask. The excess solid is necessary to ensure a saturated solution is formed.

-

Equilibration: The flask is agitated in a constant-temperature water bath or incubator. The temperature is typically set to 25°C or 37°C to mimic physiological conditions. Agitation continues for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the compound) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved SIH in the clear, saturated solution is determined by a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Confirmation: To confirm that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h and 48h) until the measured concentration remains constant.[10]

Caption: Experimental workflow for determining equilibrium aqueous solubility.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a moderately lipophilic compound with poor aqueous solubility. Its calculated logP values suggest it is capable of crossing cellular membranes to exert its primary effect: the chelation of intracellular iron. While its solubility in polar organic solvents like DMSO and DMF is adequate for in vitro studies, its low water solubility and hydrolytic instability present significant challenges for pharmaceutical formulation and in vivo applications. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to characterize SIH and its analogs, and to develop strategies to overcome its physicochemical limitations for therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]

- 5. caymanchem.com [caymanchem.com]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. Salicylaldehyde Benzoyl Hydrazone|CAS 3232-37-9|RUO [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

The Genesis and Scientific Journey of Salicylaldehyde Isonicotinoyl Hydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) has emerged as a significant molecule in the landscape of medicinal chemistry, primarily recognized for its potent iron chelation properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into SIH. It details its synthesis, mechanism of action, and biological activities, with a focus on its anticancer and antioxidant effects. This document consolidates quantitative data, experimental protocols, and visual representations of its molecular pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Context

The discovery of Salicylaldehyde isonicotinoyl hydrazone is intrinsically linked to the development of antitubercular drugs in the mid-20th century. While a singular "discovery" paper is not readily identifiable, the genesis of SIH can be traced back to the chemical exploration of isoniazid (B1672263) (isonicotinic acid hydrazide, INH), a cornerstone in tuberculosis therapy introduced in the early 1950s.[1]

The primary strategy at the time involved the synthesis of various hydrazone derivatives of isoniazid to enhance its lipophilicity, thereby potentially improving its penetration into mycobacteria.[2] The condensation reaction of salicylaldehyde with isoniazid, a straightforward synthetic step, would have been a logical exploration for chemists in this field. These early investigations into salicylaldehyde hydrazones laid the groundwork for their later exploration in other therapeutic areas.[3][4] It was the recognition of their metal-chelating properties that pivoted the research focus towards their potential as iron chelators.

Physicochemical Properties and Iron Chelation

SIH is a lipophilic, tridentate iron chelator, meaning it can bind to a single iron ion at three points.[5][6] This property is central to its biological activity. However, a significant drawback of SIH is its poor stability in aqueous environments, where it is susceptible to hydrolysis of its hydrazone bond.[5][6] This has led to the development of numerous analogs with improved stability.[5][6]

Table 1: Physicochemical Properties of Salicylaldehyde Isonicotinoyl Hydrazone

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃O₂ | [7] |

| Molecular Weight | 241.24 g/mol | [7] |

| CAS Number | 495-84-1 | [7][8] |

| Appearance | Yellow crystalline solid | [5] |

Mechanism of Action and Biological Activities

The primary mechanism of action of SIH is its ability to chelate intracellular iron, leading to a cascade of cellular events. This iron depletion has been shown to have both antioxidant and cytotoxic effects.

Iron Chelation and Antioxidant Effects

By binding to labile iron, SIH can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction, thus exhibiting antioxidant properties.[9] This has been demonstrated to protect cells from oxidative stress-induced injury.

Anticancer Activity

The anticancer properties of SIH are also linked to its iron chelation ability. Cancer cells have a higher requirement for iron than normal cells to support their rapid proliferation. By depleting the intracellular iron pool, SIH can inhibit iron-dependent enzymes crucial for cell growth and division, such as ribonucleotide reductase, which is essential for DNA synthesis.[2] This leads to cell cycle arrest, typically at the G1/S phase, and subsequently induces apoptosis.[5]

Table 2: Cytotoxicity of Salicylaldehyde Isonicotinoyl Hydrazone (SIH) and its Analogs against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SIH | MCF-7 | Breast Adenocarcinoma | >25 | [5] |

| SIH | H9c2 (normal) | Cardiomyoblast | >25 | [5] |

| 4-methoxysalicylaldehyde isonicotinoylhydrazone | K-562 | Chronic Myeloid Leukemia | 0.05 | [10] |

| 4-methoxysalicylaldehyde isonicotinoylhydrazone | HL-60 | Acute Promyelocytic Leukemia | 0.06 | [10] |

| 4-methoxysalicylaldehyde isonicotinoylhydrazone | MCF-7 | Breast Adenocarcinoma | 0.23 | [10] |

| 5-bromosalicylaldehyde-derived hydrazone | SKW-3 | T-cell Leukemia | 3.02 | [10] |

| 5-bromosalicylaldehyde-derived hydrazone | HL-60 | Acute Promyelocytic Leukemia | 3.14 | [10] |

| 3-methoxysalicylaldehyde-derived hydrazone | HL-60 | Acute Promyelocytic Leukemia | - | [10] |

| 5-methoxysalicylaldehyde-derived hydrazone | MCF-7 | Breast Adenocarcinoma | 0.91-3.54 | [10] |

| Salicylaldehyde benzoylhydrazone derivative | BV-173 | Leukemia | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | K-562 | Chronic Myeloid Leukemia | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | SKW-3 | T-cell Leukemia | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | AR-230 | Leukemia | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | HL-60 | Acute Promyelocytic Leukemia | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | MCF-7 | Breast Adenocarcinoma | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | MDA-MB-231 | Triple-Negative Breast Cancer | - | [11] |

| Salicylaldehyde benzoylhydrazone derivative | HEK-293 (normal) | Embryonic Kidney | - | [11] |

Note: Some IC₅₀ values are presented as ranges or were not explicitly quantified in the cited sources but their activity was noted.

Experimental Protocols

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone

Principle: The synthesis of SIH is achieved through a condensation reaction between salicylaldehyde and isoniazid, typically under reflux in an alcoholic solvent.[12]

Materials:

-

Salicylaldehyde

-

Isoniazid (Isonicotinic acid hydrazide)

-

Ethanol (B145695) or Methanol

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and isoniazid in a suitable volume of ethanol in a round-bottom flask.

-

Add a few drops of a catalytic acid (e.g., acetic acid), although the reaction often proceeds without a catalyst.

-

Heat the mixture to reflux with constant stirring for a period of 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of Salicylaldehyde isonicotinoyl hydrazone.[5]

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[5][10]

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Salicylaldehyde isonicotinoyl hydrazone (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the SIH compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SIH. Include a vehicle control (medium with the same concentration of the solvent used to dissolve SIH, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Intracellular Iron Chelation Assay (Calcein-AM Assay)

Principle: The Calcein-AM assay is used to measure the labile iron pool (LIP) within cells. Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched upon binding to iron. The addition of an iron chelator, like SIH, will sequester the iron from calcein, resulting in an increase in fluorescence.

Materials:

-

Cells cultured on a suitable platform (e.g., 96-well black plate with a clear bottom)

-

Calcein-AM (acetoxymethyl ester)

-

A strong iron chelator for positive control (e.g., deferoxamine)

-

Salicylaldehyde isonicotinoyl hydrazone

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Load the cells with Calcein-AM (typically 0.1-1 µM) in a serum-free medium for 15-30 minutes at 37°C.[13][14][15]

-

Wash the cells with a buffer to remove the extracellular Calcein-AM.[13][14]

-

Measure the baseline fluorescence of the calcein-loaded cells.

-

Add SIH at the desired concentration to the cells.

-

Monitor the increase in fluorescence over time as SIH chelates the iron from the calcein-iron complex.

-

The rate and extent of the fluorescence increase are indicative of the ability of SIH to chelate intracellular iron.

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Materials:

-

Cells treated with SIH for a specific duration

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., ice-cold 70% ethanol)

-

Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)

-

Flow cytometer

Procedure:

-

Treat the cells with SIH at the desired concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[16]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[16]

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Salicylaldehyde isonicotinoyl hydrazone and the workflows of the experimental procedures described above.

Caption: Workflow for the synthesis of Salicylaldehyde isonicotinoyl hydrazone.

References

- 1. mdpi.com [mdpi.com]

- 2. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Salicylaldehyde isonicotinoyl hydrazone | C13H11N3O2 | CID 10323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer [mdpi.com]

- 11. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Coordination Chemistry of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) is a versatile Schiff base ligand renowned for its potent iron-chelating properties and diverse biological activities. As a tridentate O,N,O donor ligand, SIH forms stable complexes with a wide range of transition metal ions, leading to significant modulation of its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the basic coordination chemistry of SIH, detailing its synthesis, structural features, and coordination behavior with various metal ions. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and UV-visible (UV-Vis) spectroscopy, are systematically presented to facilitate the characterization of SIH and its metal complexes. Detailed experimental protocols for the synthesis of the ligand and representative metal complexes are provided. Furthermore, this guide elucidates the pro-oxidant and antioxidant signaling pathway of SIH, offering insights into its mechanism of action.

Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

The synthesis of Salicylaldehyde isonicotinoyl hydrazone is typically achieved through a straightforward condensation reaction between salicylaldehyde and isonicotinic acid hydrazide (isoniazid). The reaction is usually carried out in an alcoholic solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of SIH

Materials:

-

Salicylaldehyde

-

Isonicotinic acid hydrazide (Isoniazid)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide in a suitable volume of ethanol in a round-bottom flask. For instance, dissolve 1.22 g (10 mmol) of salicylaldehyde and 1.37 g (10 mmol) of isonicotinic acid hydrazide in 50 mL of ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature. A yellow crystalline product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude product can be recrystallized from a suitable solvent, such as methanol or ethanol, to obtain pure, yellow crystals of Salicylaldehyde isonicotinoyl hydrazone.[1]

-

Dry the purified crystals in a desiccator over a suitable drying agent. The melting point of the pure compound is reported to be in the range of 232-234 °C.[2]

Caption: Synthesis workflow for Salicylaldehyde isonicotinoyl hydrazone.

Coordination Chemistry

Salicylaldehyde isonicotinoyl hydrazone is a tridentate ligand that can coordinate to metal ions in a variety of modes, primarily through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. The deprotonation of the phenolic hydroxyl and the enolization of the amide group play a crucial role in its coordination behavior.

Tautomeric Forms and Coordination Modes

SIH can exist in keto and enol tautomeric forms. In solution, there is an equilibrium between these two forms. Upon coordination to a metal ion, the equilibrium can be shifted, and the ligand typically coordinates in its deprotonated enolic form.

-

Keto Form: In the solid state and in non-polar solvents, the keto form is predominant.

-

Enol Form: In polar solvents and in the presence of metal ions, the enol form becomes more significant. The deprotonation of the phenolic -OH and the enolic -OH groups allows the ligand to act as a mono- or di-anionic tridentate chelating agent.

The most common coordination mode involves the formation of two chelate rings with the metal center: a six-membered ring involving the phenolic oxygen and the azomethine nitrogen, and a five-membered ring involving the azomethine nitrogen and the enolic oxygen. This O,N,O coordination pattern leads to the formation of stable 1:2 (metal:ligand) octahedral complexes with many divalent transition metals.[1]

Caption: Tautomerism and coordination of SIH with a metal ion.

Spectroscopic Characterization

The coordination of Salicylaldehyde isonicotinoyl hydrazone to metal ions induces significant changes in its spectroscopic properties. These changes provide valuable information about the mode of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes.

Table 1: ¹H and ¹³C NMR Spectral Data for Salicylaldehyde Isonicotinoyl Hydrazone

| ¹H NMR (DMSO-d₆, δ ppm) | Assignment | ¹³C NMR (DMSO-d₆, δ ppm) | Assignment |

| 12.29 (s, 1H) | Phenolic -OH | 163.1 | C=O |

| 11.02 (s, 1H) | Amide -NH | 157.5 | C-OH (phenolic) |

| 8.80 (d, 2H) | Pyridine H-2, H-6 | 150.4 | Pyridine C-2, C-6 |

| 8.68 (s, 1H) | Azomethine -CH=N | 148.9 | -CH=N |

| 7.85 (d, 2H) | Pyridine H-3, H-5 | 141.2 | Pyridine C-4 |

| 7.61 (dd, 1H) | Phenyl H-6 | 131.7 | Phenyl C-4 |

| 7.28-7.36 (m, 1H) | Phenyl H-4 | 129.2 | Phenyl C-6 |

| 6.88-6.95 (m, 2H) | Phenyl H-3, H-5 | 121.5 | Pyridine C-3, C-5 |

| 119.5 | Phenyl C-5 | ||

| 116.4 | Phenyl C-3 |

Data compiled from references[2][3].

Upon coordination to a diamagnetic metal ion like Zn(II), the signals for the phenolic -OH and amide -NH protons disappear due to deprotonation. The chemical shifts of the azomethine proton and the aromatic protons are also affected by coordination.

Infrared (IR) Spectroscopy

IR spectroscopy provides key insights into the coordination mode of SIH. The positions of characteristic vibrational bands of the ligand are shifted upon complexation.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for SIH and its Metal Complexes

| Assignment | SIH (Ligand) | [Fe(SIH)₂] | [Cu(SIH)₂] | General Observations upon Complexation |

| ν(O-H) | ~3440 | - | - | Disappearance indicates deprotonation of phenolic OH. |

| ν(N-H) | ~3228 | - | - | Disappearance suggests enolization and deprotonation. |

| ν(C=O) (Amide I) | ~1640 | ~1600 | ~1605 | Shifts to lower frequency, indicating coordination through the carbonyl oxygen (in its enolic form). |

| ν(C=N) (Azomethine) | ~1602 | ~1590 | ~1595 | Shifts to lower frequency, confirming coordination of the azomethine nitrogen. |

| ν(N-N) | ~1138 | ~1150 | ~1155 | Shifts to higher frequency, further supporting azomethine nitrogen coordination. |

| ν(M-O) | - | ~550 | ~560 | Appearance of new bands in the far-IR region. |

| ν(M-N) | - | ~450 | ~460 | Appearance of new bands in the far-IR region. |

Data compiled and generalized from references[4][5].

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of SIH and its metal complexes provide information about the electronic transitions within the molecule and the geometry of the complex.

Table 3: UV-Visible Absorption Maxima (λₘₐₓ, nm) for SIH and its Metal Complexes in Ethanol

| Compound | π → π | n → π | Ligand-to-Metal Charge Transfer (LMCT) |

| SIH | ~290, ~300 | ~335 | - |

| [Fe(II)-SIH] | - | ~335 | ~450 |

| [Cu(II)-SIH] | - | ~315 | ~420 |

Data compiled from reference[4].

The π → π* transitions are attributed to the aromatic rings, while the n → π* transition is associated with the azomethine group. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals) may appear in the visible region, often responsible for the color of the complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes of SIH generally involves the reaction of the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio in a suitable solvent.

Experimental Protocol: Synthesis of a Representative M(SIH)₂ Complex (M = Co(II), Ni(II), Cu(II))

Materials:

-

Salicylaldehyde isonicotinoyl hydrazone (SIH)

-

Metal(II) chloride or acetate (B1210297) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O)

-

Ethanol or Methanol

Procedure:

-

Dissolve the metal salt (1 mmol) in a minimum amount of hot ethanol.

-

In a separate flask, dissolve SIH (2 mmol) in a larger volume of hot ethanol.

-

Slowly add the hot ethanolic solution of the metal salt to the hot ethanolic solution of the ligand with constant stirring.

-

A colored precipitate will form immediately or upon cooling.

-

Reflux the reaction mixture for 1-2 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid complex by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the complex in a desiccator.

Biological Activity and Signaling Pathway

SIH and its metal complexes exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. Its role as an iron chelator is central to many of these activities.

Pro-oxidant and Antioxidant Effects: The Nrf2 Signaling Pathway

While SIH is known for its antioxidant properties by chelating redox-active iron, it can also exhibit pro-oxidant effects. This dual activity is linked to its ability to modulate the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, which can be induced by SIH-iron complexes, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system.

Key downstream targets of Nrf2 activation include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce the antioxidant biliverdin.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

-

Ferritin: An iron storage protein that sequesters intracellular iron, preventing its participation in redox reactions.

Caption: SIH-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Conclusion

Salicylaldehyde isonicotinoyl hydrazone is a ligand of significant interest in coordination chemistry and medicinal chemistry. Its facile synthesis, versatile coordination behavior, and potent biological activities, which are intricately linked to its interaction with metal ions, make it a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of the core coordination chemistry of SIH, which is essential for researchers and professionals working in the fields of inorganic chemistry, drug design, and development. The detailed protocols and compiled spectroscopic data serve as a practical resource for the synthesis and characterization of SIH and its metal complexes, while the elucidation of its signaling pathway offers a basis for understanding its biological mechanism of action.

References

Thermal Stability of Salicylaldehyde Isonicotinoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Salicylaldehyde (B1680747) Isonicotinoyl Hydrazone (SIH), a compound of significant interest in medicinal chemistry. This document summarizes key thermal analysis data, details relevant experimental protocols, and presents visual workflows and potential decomposition pathways to facilitate a comprehensive understanding of the material's behavior under thermal stress.

Introduction to Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a well-established iron chelator with demonstrated antioxidant and potential therapeutic properties.[1][2][3] However, its efficacy and formulation are intrinsically linked to its stability. A critical aspect of this is its thermal stability, which dictates its shelf-life, processing conditions, and behavior in biological systems. One of the known challenges with SIH is its poor stability in aqueous environments, where it is prone to hydrolysis of the hydrazone bond.[2] Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal decomposition and phase behavior of SIH.

Data Presentation: Thermal Analysis Data

Thermal Stability of Structurally Related Aroyl Hydrazones

The following table summarizes the thermal stability of a series of aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde, which share the core hydrazone linkage and an aromatic aldehyde component with SIH. This data can be used as a proxy to estimate the thermal stability of SIH.

| Compound | Decomposition Onset Temperature (°C) | Reference |

| 4-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | 228.23 | [4] |

| 3,4-dihydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | 227.65 | [4] |

| N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide | 118.97 | [4] |

| N'-(4-hydroxy-3-methoxybenzylidene)-2-hydroxy-4-nitrobenzohydrazide | 179.51 | [4] |

Table 1: Thermal stability of 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones.[4]

Thermal Decomposition of Salicylaldehyde Isonicotinic Acid Hydrazone (H₂salnah) Metal Complexes

The thermal decomposition of metal complexes of salicylaldehyde isonicotinic acid hydrazone (the ligand form of SIH) reveals information about the breakdown of the organic molecule itself within a coordination complex.

| Complex | Temperature Range (°C) | Weight Loss (%) | Corresponding Loss | Reference |

| [Cr₂O₂(H₂salnah)₂] | 55 - 520 | 39.0 | C₁₃H₁₁N₃O₂ species | [5] |

| 520 - 1000 | 44.5 | C₁₃H₁₁N₃O₂ + O₂ species | [5] | |

| [Mo₂O₆(H₂salnah)] | 60 - 550 | 57.5 | C₁₃H₁₁N₃O₂ + 2O₂ species | [5] |